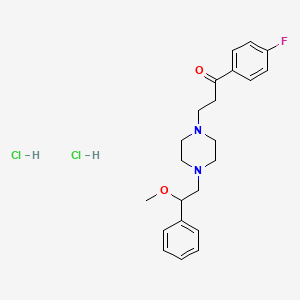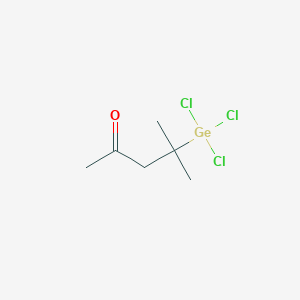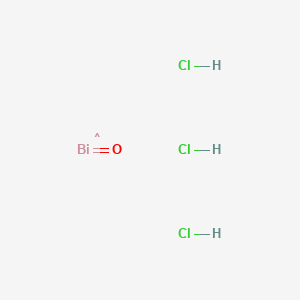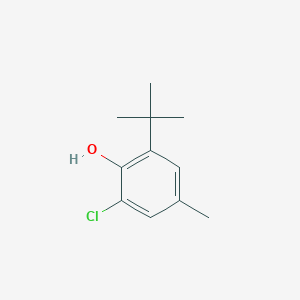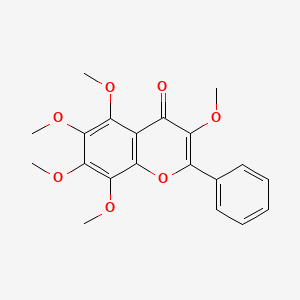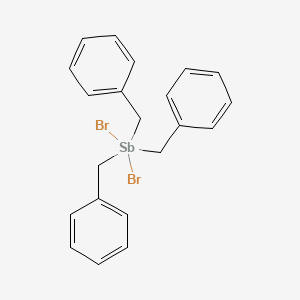
Tribenzyl(dibromo)-lambda~5~-stibane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzyl(dibromo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three benzyl groups and two bromine atoms attached to a central antimony atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribenzyl(dibromo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl bromide in the presence of a suitable base. The reaction typically proceeds as follows:
- Dissolve antimony trichloride in an appropriate solvent such as dichloromethane.
- Add benzyl bromide to the solution.
- Introduce a base, such as triethylamine, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzyl(dibromo)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state antimony compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Tribenzyl(dibromo)-lambda~5~-stibane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tribenzyl(dibromo)-lambda~5~-stibane involves its interaction with molecular targets through its bromine and benzyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribenzyl(dichloro)-lambda~5~-stibane: Similar structure but with chlorine atoms instead of bromine.
Tribenzyl(diiodo)-lambda~5~-stibane: Similar structure but with iodine atoms instead of bromine.
Triphenyl(dibromo)-lambda~5~-stibane: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(dibromo)-lambda~5~-stibane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs
Propriétés
Numéro CAS |
13339-83-8 |
|---|---|
Formule moléculaire |
C21H21Br2Sb |
Poids moléculaire |
555.0 g/mol |
Nom IUPAC |
tribenzyl(dibromo)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
PYTOTHMEQOWCMN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


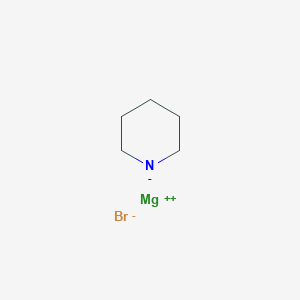
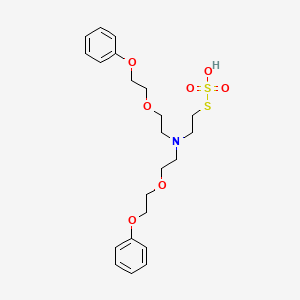
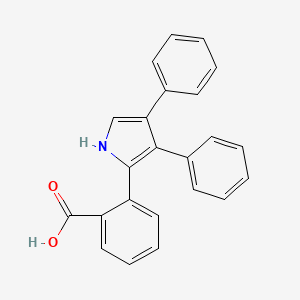
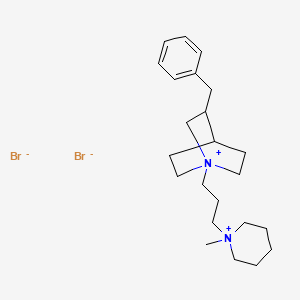
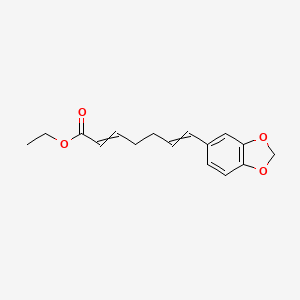
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
